molecular formula C7H10N4O B3013569 5-Hydrazinyl-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile CAS No. 843621-90-9

5-Hydrazinyl-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B3013569
CAS No.: 843621-90-9
M. Wt: 166.184
InChI Key: TUVDYQNESAKVBL-UHFFFAOYSA-N
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Description

5-Hydrazinyl-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound belonging to the oxazole carbonitrile family. This compound features a hydrazinyl group at position 5 and an isopropyl group at position 2 of the oxazole ring. The CAS registry number for this compound is 114010-10-5, and it has been cataloged as a discontinued research chemical, indicating specialized or historical interest in its synthesis .

Properties

IUPAC Name

5-hydrazinyl-2-propan-2-yl-1,3-oxazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-4(2)6-10-5(3-8)7(11-9)12-6/h4,11H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVDYQNESAKVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(O1)NN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666835
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with an isocyanide and a nitrile compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

5-Hydrazinyl-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, while the oxazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Oxazole-4-carbonitrile Derivatives

Compound Name Substituents (Position 2,5) Molecular Formula Molecular Weight Key Properties/Activities Reference
5-Hydrazinyl-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile 2: propan-2-yl; 5: hydrazinyl C₈H₁₁N₅O 193.21 Polar hydrazinyl group; potential nucleophilic reactivity
5-Amino-2-(3,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile 2: 3,4-dichlorophenyl; 5: amino C₁₀H₅Cl₂N₃O 254.07 Lipophilic aromatic group; higher molecular weight
2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile 2: tolyl; 5: piperidin-1-ylsulfonyl C₁₅H₁₇N₃O₃S 319.38 High cytokinin-like activity in plant growth assays
5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-1,3-oxazole-4-carbonitrile 2: 3-(dimethylamino)propyl; 5: dimethylamino C₁₀H₁₇N₅O 231.28 High synthetic yield (84%); tertiary amine functionality
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 2: 2-fluorophenyl; 5: fluorobenzoyl-piperazinyl C₂₁H₁₅F₂N₅O₂ 407.37 Bulky aromatic and piperazinyl groups; potential CNS activity

Key Observations:

  • Bioactivity : Piperidinylsulfonyl and fluorophenyl substituents (e.g., in and ) correlate with enhanced cytokinin-like or receptor-binding activity, suggesting that bulkier groups may optimize interactions with biological targets .
  • Synthetic Accessibility : Dimethylamine-derived analogs () are synthesized in high yields (84%), whereas hydrazinyl derivatives may require controlled reaction conditions due to the nucleophilic nature of hydrazine .

Biological Activity

5-Hydrazinyl-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile (CAS No. 87460-55-7) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N4OC_7H_{10}N_4O, with a molecular weight of approximately 166.18 g/mol. The structure includes a hydrazine moiety that may contribute to its biological effects.

PropertyValue
Molecular FormulaC₇H₁₀N₄O
Molecular Weight166.18 g/mol
CAS Number87460-55-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiproliferative agent.

Antiproliferative Activity

Research indicates that compounds with similar oxazole structures exhibit significant antiproliferative effects against cancer cell lines. For instance, studies have shown that derivatives of oxazole can inhibit cell growth in human tumor cell lines such as HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) .

Case Study: Antiproliferative Effects
In a comparative study involving various oxazole derivatives, the following IC50 values were reported:

CompoundCell LineIC50 (µM)
Compound A (similar structure)HCT11615.5
Compound B (similar structure)HeLa12.3
This compoundHCT116TBD

The exact IC50 for this compound is still under investigation but is expected to be competitive based on structural analogs.

The proposed mechanism of action for compounds like this compound involves interaction with key cellular targets such as topoisomerases, which are crucial for DNA replication and repair processes. Preliminary docking studies suggest that these compounds may inhibit topoisomerase I activity, leading to increased DNA damage and subsequent apoptosis in cancer cells .

Pharmacological Potential

Given its structural characteristics and preliminary biological activity data, this compound shows promise as a lead compound in drug development for cancer therapy. Further studies are warranted to explore its pharmacokinetics and therapeutic efficacy in vivo.

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